![molecular formula C20H27NO3 B12630082 N-[(2S)-1,3-Dihydroxynonan-2-YL]naphthalene-2-carboxamide CAS No. 920277-69-6](/img/structure/B12630082.png)
N-[(2S)-1,3-Dihydroxynonan-2-YL]naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2S)-1,3-Dihydroxynonan-2-YL]naphthalene-2-carboxamide is a compound with the chemical formula C₂₀H₂₇NO₃.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1,3-Dihydroxynonan-2-YL]naphthalene-2-carboxamide involves several steps. One common method includes the reaction of naphthalene-2-carboxylic acid with (2S)-1,3-dihydroxynonane in the presence of coupling agents. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1,3-Dihydroxynonan-2-YL]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups like halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like thionyl chloride (SOCl₂) or alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated or halogenated derivatives.
Scientific Research Applications
N-[(2S)-1,3-Dihydroxynonan-2-YL]naphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects against diseases like tuberculosis.
Mechanism of Action
The mechanism of action of N-[(2S)-1,3-Dihydroxynonan-2-YL]naphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes in bacterial cells, leading to the disruption of essential metabolic pathways. This inhibition can result in the death of the bacterial cells, making it a potential antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
Naphthamide Derivatives: Compounds like N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide.
Quinoline-2-carboxamides: Compounds with similar structural features and biological activities.
4-Arylthiazole-2-carboxamides: Another class of compounds with comparable properties.
Uniqueness
N-[(2S)-1,3-Dihydroxynonan-2-YL]naphthalene-2-carboxamide stands out due to its specific stereochemistry and the presence of both hydroxyl and amide functional groups.
Properties
CAS No. |
920277-69-6 |
|---|---|
Molecular Formula |
C20H27NO3 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[(2S)-1,3-dihydroxynonan-2-yl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C20H27NO3/c1-2-3-4-5-10-19(23)18(14-22)21-20(24)17-12-11-15-8-6-7-9-16(15)13-17/h6-9,11-13,18-19,22-23H,2-5,10,14H2,1H3,(H,21,24)/t18-,19?/m0/s1 |
InChI Key |
FLNZIXAAJSYJCN-OYKVQYDMSA-N |
Isomeric SMILES |
CCCCCCC([C@H](CO)NC(=O)C1=CC2=CC=CC=C2C=C1)O |
Canonical SMILES |
CCCCCCC(C(CO)NC(=O)C1=CC2=CC=CC=C2C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2,5-Dinonyl-1,4-phenylene)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B12630004.png)
![1-[4-(2-Anilinoanilino)piperidin-1-yl]ethan-1-one](/img/structure/B12630006.png)

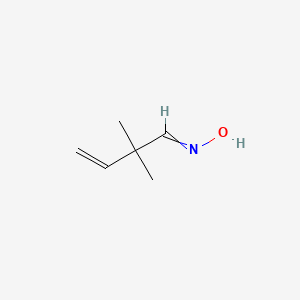
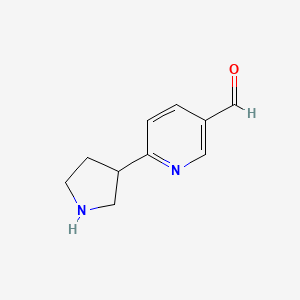
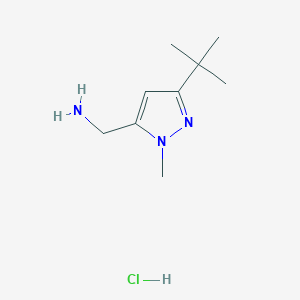
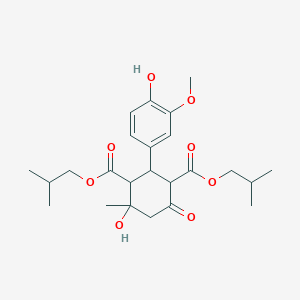
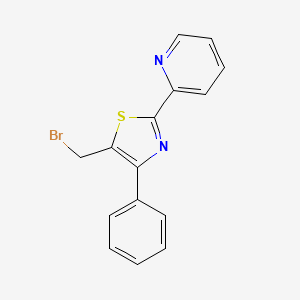
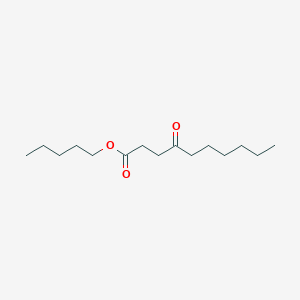
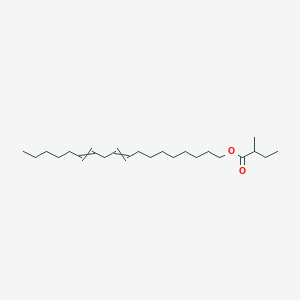
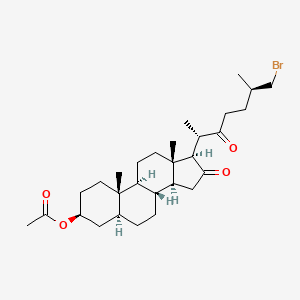
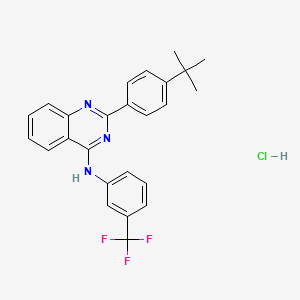
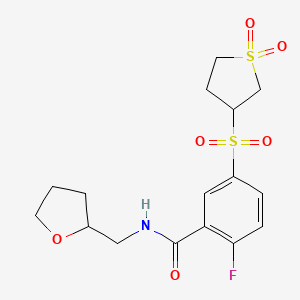
![(2S)-2-[3-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]propanoylamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B12630091.png)
